molecular formula C16H22FN3O3 B7182835 N'-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide

N'-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide

Cat. No.: B7182835
M. Wt: 323.36 g/mol
InChI Key: BYKFKCKRMYKLMB-UHFFFAOYSA-N
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Description

N’-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active molecules. This compound features a piperidine ring, a common structural motif in many biologically active compounds, and a fluorinated aromatic ring, which often enhances the biological activity and metabolic stability of the molecule.

Properties

IUPAC Name

N'-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-11-2-3-14(13(17)10-11)19-16(23)15(22)18-12-4-6-20(7-5-12)8-9-21/h2-3,10,12,21H,4-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKFKCKRMYKLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NC2CCN(CC2)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, often using ethylene oxide or similar reagents.

    Coupling with the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate fluorinated aryl halides.

    Formation of the Oxamide Linkage: The final step involves the formation of the oxamide linkage, typically through the reaction of the amine with an oxalyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxamide linkage can be reduced to form corresponding amines.

    Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a probe to study biological processes involving piperidine-containing compounds.

    Medicine: Potential use as a pharmacologically active agent, particularly in the development of drugs targeting the central nervous system.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide would depend on its specific biological target. Generally, compounds with piperidine rings can interact with various receptors and enzymes in the body, modulating their activity. The fluorinated aromatic ring may enhance binding affinity and selectivity for specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-fluorophenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide
  • N’-(4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide
  • N’-(2-fluoro-4-methylphenyl)-N-[1-(2-methoxyethyl)piperidin-4-yl]oxamide

Uniqueness

N’-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide is unique due to the combination of the fluorinated aromatic ring and the hydroxyethyl-substituted piperidine ring. This combination may confer unique pharmacological properties, such as enhanced metabolic stability and improved binding affinity to specific biological targets.

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